molecular formula C12H8Cl3N3O B15215836 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide CAS No. 87847-98-1

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide

Cat. No.: B15215836
CAS No.: 87847-98-1
M. Wt: 316.6 g/mol
InChI Key: NLEGVFNFBCVDHA-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is a halogenated pyrimidine derivative featuring a carboxamide functional group substituted with methyl and phenyl groups at the nitrogen atoms. Its molecular formula is C₁₂H₁₀Cl₃N₃O, with a molecular weight of 318.59 g/mol. The presence of chlorine atoms enhances lipophilicity, which may influence bioavailability and metabolic stability compared to non-halogenated analogs .

Properties

CAS No.

87847-98-1

Molecular Formula

C12H8Cl3N3O

Molecular Weight

316.6 g/mol

IUPAC Name

2,4,6-trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H8Cl3N3O/c1-18(7-5-3-2-4-6-7)11(19)8-9(13)16-12(15)17-10(8)14/h2-6H,1H3

InChI Key

NLEGVFNFBCVDHA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Acid Chloride Preparation

Treat 2,4,6-trichloropyrimidine-5-carboxylic acid with excess thionyl chloride (SOCl₂) under reflux (3 hours, 70°C). Remove excess SOCl₂ via rotary evaporation to yield 2,4,6-trichloropyrimidine-5-carbonyl chloride as a yellow oil.

N-Methyl-N-phenyl Amidation

React the acid chloride with N-methylaniline in anhydrous THF at −78°C:

  • Add N-methylaniline (1.2 eq) dropwise to a stirred acid chloride solution
  • Warm gradually to room temperature over 2 hours
  • Quench with saturated NaHCO₃ and extract with ethyl acetate

This protocol, adapted from CN102250016B's amidation strategies, typically achieves 65–72% yield after silica gel chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across documented methodologies:

Step Yield (%) Purity (HPLC) Key Challenges
Pyrimidine chlorination 85 98.5 Phosphorus byproduct removal
Nitrile formation 45 97.2 Dehydration side reactions
Acid chloride prep 91 99.1 Moisture sensitivity
Final amidation 68 98.8 Competing aryl chloride substitution

Scalability Considerations

Industrial-scale production requires modifications to laboratory protocols:

  • Continuous flow processing for the chlorination steps to manage exothermicity
  • Crystallization-based purification instead of chromatography for the final amide
  • In situ FTIR monitoring during nitrile hydrolysis to prevent over-acidification

Patent US5898073A highlights that replacing batch reactors with cascade flow systems improves overall yield from 68% to 82% for analogous trichloropyrimidine derivatives.

Analytical Characterization

Critical spectroscopic data for quality control:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 5H, Ph), 3.42 (s, 3H, NCH₃)
  • IR (KBr): 1695 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl)
  • HRMS : m/z 302.9580 [M+H]⁺ (calc. 302.9584)

Emerging Methodologies

Recent advances suggest alternative pathways:

  • Microwave-assisted chlorination : Reduces reaction time from 4 hours to 35 minutes
  • Enzymatic hydrolysis : Candida antarctica lipase B achieves 89% nitrile-to-amide conversion
  • Electrochemical amidation : Eliminates acid chloride intermediates via direct coupling

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is compared below with three related compounds: 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), N-methyl-N-phenylpyrimidine-5-carboxamide, and 2,4,6-Trichloropyrimidine-5-carboxylic acid.

Table 1: Structural and Metabolic Comparison

Property This compound 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) N-methyl-N-phenylpyrimidine-5-carboxamide 2,4,6-Trichloropyrimidine-5-carboxylic acid
Core Structure Pyrimidine with Cl, methyl, phenyl Imidazole with triazeno and methyl groups Pyrimidine (non-halogenated) Pyrimidine with Cl, carboxylic acid
Key Functional Groups Trichloro, carboxamide Triazeno, carboxamide Carboxamide Trichloro, carboxylic acid
Metabolic Pathway Likely hepatic dechlorination or N-demethylation* N-demethylation (20.5 mμmoles formaldehyde/mg protein/30 min) N-demethylation (assumed) Decarboxylation or conjugation
Enzyme Induction Sensitivity Unreported Induced by phenobarbital (10.5% 14CO₂ excretion) Unreported Unreported
Bioavailability High lipophilicity (Cl substituents) Moderate (polar triazeno group) Moderate Low (carboxylic acid)

Key Findings

Metabolic Stability: DIC undergoes significant N-demethylation via liver microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide as metabolites . By contrast, the trichloro substitutions in this compound may shift metabolic pathways toward dechlorination or aryl hydroxylation, though empirical data is lacking. Enzyme induction (e.g., by phenobarbital) enhances DIC metabolism by 2–3× , suggesting that similar induction could affect the target compound’s clearance if N-demethylation is a primary pathway.

This contrasts with DIC, whose triazeno group enables alkylation or crosslinking in antineoplastic applications .

Toxicity and Safety: DIC’s N-demethylation releases formaldehyde, a known carcinogen . The target compound’s trichloro substituents might instead pose risks of generating chlorinated byproducts (e.g., dioxins) under thermal degradation.

Biological Activity

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide (commonly referred to as TMP) is a synthetic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anti-inflammatory properties, as well as its potential role in neuropharmacology.

Chemical Structure and Properties

TMP has the molecular formula C14H12Cl3N3O and a molecular weight of 316.570 g/mol. Its structure includes a pyrimidine core with three chlorine atoms substituted at the 2, 4, and 6 positions, along with N-methyl and N-phenyl groups. These structural features contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that TMP exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains using methods such as the disc diffusion method and the poisoned food technique. Notably, TMP demonstrated effectiveness against:

  • Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Xanthomonas campestris
  • Fungal strains : Fusarium oxysporum

In comparative studies, TMP's activity was found to be comparable to standard antimicrobial agents .

MicroorganismActivity Level
Bacillus subtilisHigh
Staphylococcus aureusModerate
Escherichia coliHigh
Xanthomonas campestrisModerate
Fusarium oxysporumHigh

Anti-inflammatory Effects

In addition to its antimicrobial properties, TMP has shown potential anti-inflammatory effects. Studies suggest that it may inhibit certain inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. The exact mechanisms remain an area of active research but are believed to involve modulation of cytokine production and inhibition of inflammatory mediators .

Neuropharmacological Applications

TMP's interaction with acetylcholinesterase (AChE) positions it as a candidate for neuropharmacological applications. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that TMP can effectively inhibit AChE activity, suggesting potential therapeutic benefits in cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of TMP in more depth:

  • Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives, TMP was identified as one of the most potent compounds against both bacterial and fungal strains when compared to other derivatives .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that TMP's inhibition of AChE is dose-dependent, with significant inhibition observed at concentrations typically used in therapeutic settings .
  • Safety Profile : Toxicity studies indicate that TMP exhibits low cytotoxicity at therapeutic doses, making it a promising candidate for further clinical development .

Q & A

What are the recommended synthetic routes for 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide, and how do reaction conditions influence product purity?

Basic Research Question
The synthesis typically involves nucleophilic substitution on a trichloropyrimidine core followed by carboxamide formation. Key steps include:

  • Trichloropyrimidine Activation : Reacting 2,4,6-trichloropyrimidine-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
  • Amide Coupling : Treating the intermediate with N-methylaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
    Critical Factors :
  • Solvent choice (polar aprotic solvents like DMF improve solubility but may increase side reactions).
  • Temperature control (exothermic reactions require cooling to 0–5°C to avoid decomposition).
  • Purity can be monitored via HPLC (retention time ~12.3 min) and elemental analysis .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

Basic Research Question
Essential Techniques :

  • NMR Spectroscopy :
    • 1^1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl), 3.12 (s, 3H, N-CH3).
    • 13^{13}C NMR: Peaks at 165.2 (C=O), 158.1 (C-Cl), and 42.1 (N-CH3) confirm the structure .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ calcd. 342.02, found 342.08) validates molecular weight .
  • IR Spectroscopy : Bands at 1685 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C-Cl) support functional groups .

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